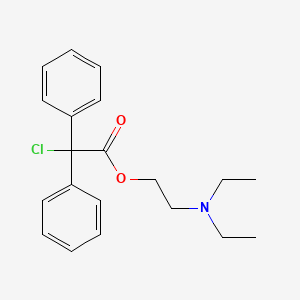
Diaphen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diaphen, also known as this compound, is a useful research compound. Its molecular formula is C20H24ClNO2 and its molecular weight is 345.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Diphenhydramine functions primarily as an inverse agonist at the histamine H1 receptor, providing relief from allergic symptoms by counteracting the effects of histamine. It also exhibits significant anticholinergic properties, which contribute to its efficacy in treating movement disorders and its sedative effects.
Mechanisms of Action:
- H1 Receptor Antagonism: Reduces allergy symptoms and induces sedation.
- Muscarinic Acetylcholine Receptor Antagonism: Useful in managing extrapyramidal symptoms associated with antipsychotic medications.
- Sodium Channel Blockade: Provides local anesthetic effects.
Therapeutic Applications
- Allergic Reactions:
- Sleep Disorders:
- Motion Sickness:
- Extrapyramidal Symptoms:
- Local Anesthetic Use:
Case Study 1: Allergic Reactions
A study involving emergency department patients demonstrated that diphenhydramine was the most commonly administered antihistamine for acute allergic reactions due to its rapid onset of action and effectiveness in reducing symptoms .
Case Study 2: Insomnia Management
In a cohort study evaluating long-term use of diphenhydramine for insomnia, participants reported improved sleep quality; however, there was a noted increase in anticholinergic side effects over time, raising concerns about prolonged usage .
Case Study 3: Motion Sickness in Pediatric Patients
Clinical trials have shown that diphenhydramine significantly reduces nausea and vomiting associated with motion sickness in children when administered before travel .
Safety Profile and Side Effects
While diphenhydramine is effective for various conditions, it is essential to be aware of potential side effects:
- Sedation: Drowsiness is a common side effect that can impair daily activities.
- Anticholinergic Effects: Dry mouth, constipation, urinary retention, and blurred vision may occur due to its antimuscarinic activity.
- Long-Term Risks: Prolonged use has been associated with cognitive decline and increased risk of dementia in older adults due to cumulative anticholinergic burden .
Eigenschaften
CAS-Nummer |
6699-38-3 |
|---|---|
Molekularformel |
C20H24ClNO2 |
Molekulargewicht |
345.9 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 2-chloro-2,2-diphenylacetate |
InChI |
InChI=1S/C20H24ClNO2/c1-3-22(4-2)15-16-24-19(23)20(21,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |
InChI-Schlüssel |
ZASSLOPXOOJHFR-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)Cl |
Kanonische SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)Cl |
Verwandte CAS-Nummern |
902-83-0 (mono-hydrochloride) |
Synonyme |
diamifen diaphen diaphen monohydrochloride diphenylchloroacetic acid-beta-diethylaminoethyl este |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















